molecular formula C24H33N3O4S2 B6580734 N-cyclooctyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207053-01-7

N-cyclooctyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B6580734
CAS No.: 1207053-01-7
M. Wt: 491.7 g/mol
InChI Key: GTBVLXNMHBFHAH-UHFFFAOYSA-N
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Description

N-Cyclooctyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS 1207053-01-7) is a synthetic sulfonamide derivative of note in medicinal chemistry and preclinical research. This compound features a distinct molecular architecture, with a molecular formula of C24H33N3O4S2 and a molecular weight of 491.67 g/mol . Its structure incorporates a thiophene-2-carboxamide core linked to a N-cyclooctyl group and a 4-(4-methoxyphenyl)piperazine sulfonyl moiety, contributing to its potential as a versatile scaffold in drug discovery. The compound's primary research value lies in its use as a key intermediate for the design and synthesis of novel bioactive molecules. Structurally related thiophene-sulfonamide compounds have demonstrated significant potential in various research areas, including as anti-cancer agents and as inhibitors of targets like the NLRP3 inflammasome, which is implicated in inflammatory diseases . Furthermore, the 4-arylpiperazine subunit is a recognized pharmacophore in neuroscience research, often associated with high affinity and selectivity for certain receptor subtypes, such as the dopamine D3 receptor, making it a valuable tool for investigating neuropsychiatric disorders . Available for research applications, this compound is offered in various quantities to suit experimental needs . This product is intended for research and further chemical development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-cyclooctyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S2/c1-31-21-11-9-20(10-12-21)26-14-16-27(17-15-26)33(29,30)22-13-18-32-23(22)24(28)25-19-7-5-3-2-4-6-8-19/h9-13,18-19H,2-8,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBVLXNMHBFHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. The thiophene ring is often synthesized through a cyclization reaction involving 1,4-diketones or their derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the thiophene ring to form thiophene derivatives.

  • Substitution: Introduction of different functional groups at specific positions on the molecule.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine- and thiophene-based derivatives. Below is a detailed analysis of key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-cyclooctyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (Target) Not explicitly provided Not provided Cyclooctyl, 4-methoxyphenylpiperazinylsulfonyl High lipophilicity due to cyclooctyl; potential serotonin receptor modulation
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate C₂₀H₂₅F₃N₃O₃S·2H₂O 487.5 (anhydrous) Trifluoromethoxyphenyl, butyl linker Enhanced receptor affinity (electron-withdrawing CF₃O); improved CNS penetration
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide C₁₆H₁₅ClN₄O₃S₂ 410.9 Chloronitrophenyl, thiourea linker High density (1.503 g/cm³); potential antimicrobial activity
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide Not explicitly provided Not provided Fluorophenyl, propylsulfonyl, 4-methoxyphenyl Fluorine enhances binding; sulfonyl linker improves solubility
Key Observations:
  • Cyclooctyl vs.
  • Aryl Substituents : The 4-methoxyphenyl group in the target compound may confer serotonin receptor affinity, as seen in analogs like , where trifluoromethoxy (electron-withdrawing) groups enhance binding. In contrast, chloronitrophenyl in introduces steric and electronic effects that could shift activity toward antimicrobial targets.
  • Linker Variations : The sulfonyl group in the target compound and improves stability and solubility, whereas the thiourea linker in may alter metabolic stability and binding kinetics.

Pharmacokinetic and Metabolic Considerations

  • Lipophilicity : The cyclooctyl group in the target compound may prolong half-life due to increased tissue distribution but could also raise toxicity risks.
  • Metabolic Stability : Sulfonyl linkers (target, ) are generally resistant to hydrolysis, whereas thiourea () may be prone to oxidative metabolism.
  • Solubility : The molecular weight and polar sulfonyl group in the target compound likely balance its lipophilicity, though exact data are unavailable.

Biological Activity

N-cyclooctyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to influence its biological interactions. The molecular formula is C27H32N4O3SC_{27}H_{32}N_{4}O_{3}S, indicating the presence of multiple functional groups that may contribute to its activity.

This compound primarily interacts with neurotransmitter receptors, particularly the dopamine D3 receptor. Research has shown that modifications in the piperazine structure can enhance receptor affinity and selectivity, which is crucial for developing effective therapeutic agents targeting dopaminergic pathways .

Structure-Activity Relationship (SAR)

Studies indicate that the introduction of various substituents on the piperazine ring can significantly alter the compound's affinity for D3 receptors. For instance, derivatives with methoxy groups have been associated with increased binding affinity compared to their unsubstituted counterparts. This highlights the importance of SAR in optimizing compounds for desired biological effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable inhibitory effects on certain enzyme activities related to neurotransmitter metabolism. Specifically, it has been shown to inhibit human acetylcholinesterase, which plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft .

In Vivo Studies

Animal studies have further elucidated the pharmacological profile of this compound. It has been reported to exhibit anxiolytic and antidepressant-like effects in rodent models. These behavioral changes correlate with alterations in dopamine signaling pathways, suggesting that the compound may be beneficial in treating mood disorders .

Case Studies

  • Dopamine D3 Receptor Antagonism : A study investigated the effects of various piperazine derivatives on D3 receptor activity. This compound was highlighted for its high affinity and selective antagonistic properties against D3 receptors, making it a candidate for further development in treating substance use disorders .
  • Neuroprotective Effects : Another case study focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results indicated that it could mitigate cell death in neuronal cultures exposed to neurotoxic agents, suggesting a promising role in neurodegenerative disease therapies .

Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits acetylcholinesterase
Receptor InteractionHigh affinity for dopamine D3 receptors
Behavioral EffectsAnxiolytic and antidepressant-like effects
NeuroprotectionMitigates oxidative stress-induced damage

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer :
Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., piperazine sulfonation, cyclooctyl group integration).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : For absolute stereochemical confirmation, if crystallizable .

Q. Methodological Answer :

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Catalysts : Use triethylamine (TEA) as a base to neutralize HCl byproducts, enhancing reaction kinetics .
  • Continuous Flow Reactors : Improve scalability and reduce reaction time compared to batch methods .

Validation : Monitor reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane 1:1) and quantify yield using HPLC (C18 column, UV detection at 254 nm) .

Advanced: What strategies mitigate conflicting biological activity data in analogous compounds?

Methodological Answer :
Contradictions (e.g., IC50_{50} variability in receptor binding assays) arise due to:

  • Assay Conditions : Differences in cell lines, incubation times, or buffer pH.
  • Structural Analogues : Subtle substituent changes (e.g., methoxy vs. chloro groups) alter binding affinity .

Q. Resolution Strategies :

Standardized Protocols : Use consistent cell lines (e.g., HEK293 for GPCR assays) and validate via dose-response curves.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Advanced: How can functional groups be modified to enhance metabolic stability?

Q. Methodological Answer :

  • Sulfonyl Group Modifications : Replace with sulfonamide or sulfoxide to alter polarity and reduce CYP450-mediated oxidation.
  • Cyclooctyl Substituent : Introduce fluorine atoms to block metabolic hotspots (e.g., C-H bond oxidation) .

Q. Experimental Workflow :

Synthetic Derivatization : Use LiAlH4_4 for reductions or m-CPBA for oxidations .

In Vitro Stability Assay : Incubate derivatives with liver microsomes and quantify parent compound via LC-MS/MS .

Basic: What analytical techniques are critical for purity assessment?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column with UV/Vis detection (λ = 210–280 nm).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Melting Point : Sharp range (e.g., 158–160°C) indicates high crystallinity .

Q. Data Interpretation Example :

ParameterObserved ValueTheoretical Value
C%61.261.5
H%6.86.7

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Q. Methodological Answer :

Core Modifications : Synthesize derivatives with altered piperazine (e.g., 4-fluorophenyl) or thiophene (e.g., methyl substitution) groups.

Biological Testing :

  • In Vitro : Measure IC50_{50} against target receptors (e.g., serotonin 5-HT1A_{1A}) using radioligand binding assays.
  • In Silico : Generate QSAR models using descriptors like logP and polar surface area .

Q. Example SAR Table :

DerivativeR Group (Piperazine)IC50_{50} (nM)logP
Parent Compound4-Methoxyphenyl12.53.8
Derivative 14-Chlorophenyl8.24.1

Basic: What safety precautions are required during synthesis?

Q. Methodological Answer :

  • Sulfonyl Chlorides : Handle in a fume hood; use PPE (gloves, goggles) due to corrosive and lachrymatory properties.
  • Waste Disposal : Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold sodium bicarbonate before disposal .

Advanced: How to address low solubility in pharmacological assays?

Q. Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ester or phosphate groups for transient hydrophilicity .

Validation : Measure solubility via shake-flask method in PBS (pH 7.4) and confirm via nephelometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.